molecular formula C17H13Cl2N3OS B2929796 5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide CAS No. 930017-13-3

5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide

Cat. No. B2929796
CAS RN: 930017-13-3
M. Wt: 378.27
InChI Key: DPYBMKROEUFDAZ-UHFFFAOYSA-N
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Description

5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide is a chemical compound with the empirical formula C8H8Cl2N2O. Structurally, it is related to isothiazole. While the compound itself may not be of significant interest, several of its derivatives find practical applications as preservatives and antimicrobials .


Synthesis Analysis

The synthesis of isothiazolinones, including this compound, involves the ring-closure of 3-mercaptopropanamides. These intermediates are produced from acrylic acid via 3-mercaptopropionic acid. The ring-closure of the thiol-amide can be achieved through chlorination or oxidation to form the corresponding disulfide. Other synthetic routes, such as addition of thiocyanate to propargyl amides, have also been explored .


Molecular Structure Analysis

The molecular formula of 5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide is C8H8Cl2N2O. Its crystal structure and detailed arrangement of atoms can be further investigated using X-ray crystallography .


Chemical Reactions Analysis

The antimicrobial activity of isothiazolinones, including this compound, arises from their ability to inhibit enzymes with thiols at their active sites. These compounds can form mixed disulfides upon treatment with such species. Notably, derivatives like methylisothiazolinone (MIT) and chloromethylisothiazolinone (CMIT) are widely used in various applications, including controlling bacteria, fungi, and algae in cooling water systems, paints, and hair care products .

Mechanism of Action

The mechanism of action involves the inhibition of life-sustaining enzymes due to the formation of mixed disulfides. These compounds target essential cellular processes, making them effective antimicrobials .

Safety and Hazards

  • Safety Measures : Handle with care, avoid skin and eye contact, and ensure proper ventilation during use .

properties

IUPAC Name

5,6-dichloro-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c1-10-3-2-4-11(5-10)6-13-9-21-17(24-13)22-16(23)12-7-14(18)15(19)20-8-12/h2-5,7-9H,6H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYBMKROEUFDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide

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